H-Dap(N3).HCl
Description
Properties
IUPAC Name |
[(1S)-2-azido-1-carboxyethyl]azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2.ClH/c4-2(3(8)9)1-6-7-5;/h2H,1,4H2,(H,8,9);1H/t2-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDWRZHPCDDSJZ-DKWTVANSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)[NH3+])N=[N+]=[N-].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)[NH3+])N=[N+]=[N-].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Group Protection
The α-amino group is protected to prevent undesired side reactions during azide introduction. Boc (tert-butoxycarbonyl) protection is commonly employed:
Deprotection and Salt Formation
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Boc Removal : The Boc group is cleaved using hydrochloric acid (HCl) in dioxane (4 M).
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Conditions : Room temperature, 1 hour.
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Intermediate : 4-azido-D-2-aminobutyric acid.
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Hydrochloride Salt Formation : The free base is treated with excess HCl (1.1 equiv) in ethanol, followed by precipitation with diethyl ether.
Alternative Pathway: Diazo Transfer Reaction
A diazo transfer strategy avoids the need for pre-activation of the hydroxyl group:
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Reaction : Boc-protected D-2-aminobutyric acid is treated with triflyl azide (TfN₃) in the presence of copper(II) acetate.
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Conditions : Acetonitrile, 50°C, 6 hours.
Limitations : Lower yield compared to the mesylation-substitution route, likely due to competing side reactions.
Critical Analysis of Methodologies
Reaction Efficiency and Scalability
| Method | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|
| Mesylation-Substitution | 70–75 | High | Reliable, minimal side products |
| Diazo Transfer | 60–65 | Moderate | Fewer steps, avoids harsh conditions |
The mesylation-substitution route remains the preferred industrial method due to higher reproducibility.
Stereochemical Integrity
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Chiral HPLC Analysis : Post-synthesis analysis confirms >99% enantiomeric excess (ee) when starting from enantiomerically pure D-2-aminobutyric acid.
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Risk of Racemization : Prolonged heating during azide substitution (method 2.1.2) may lead to partial racemization, necessitating strict temperature control.
Industrial-Scale Production Insights
Chemical Reactions Analysis
Types of Reactions: H-Dap(N3).HCl undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or CH3CN.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed:
Substitution: Various substituted alanine derivatives.
Reduction: 3-amino-D-alanine.
Cycloaddition: 1,2,3-triazole derivatives.
Scientific Research Applications
H-Dap(N3).HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for the preparation of triazole-containing compounds.
Biology: Utilized in the study of protein modification and labeling due to its ability to undergo bioorthogonal reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of H-Dap(N3).HCl is primarily related to the reactivity of the azido group. The azido group can participate in various chemical reactions, leading to the formation of new chemical bonds and functional groups. In biological systems, the azido group can be used for site-specific labeling of proteins and other biomolecules, enabling the study of their structure and function.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between H-Dap(N3).HCl and related compounds:
Key Observations:
Functional Groups :
- This compound’s azide group enables bioorthogonal chemistry, distinguishing it from unmodified H-Dap-OH·HCl and Boc-protected H-Dap(Boc)-OMe·HCl .
- H-Dap(Boc)-OMe·HCl includes a tert-butyloxycarbonyl (Boc) protecting group and methyl ester, enhancing stability during solid-phase peptide synthesis .
Molecular Weight :
- The Boc group and methyl ester in H-Dap(Boc)-OMe·HCl increase its molecular weight (254.7 g/mol ) compared to this compound (166.6 g/mol ) .
- H-Orn(N3).HCl, an ornithine derivative, has a higher molecular weight (194.6 g/mol ) due to its longer carbon chain .
Applications: this compound: Specialized for selective biomolecule tagging and IR probe development . H-Dap-OH·HCl: Used as a building block in peptide synthesis, particularly for introducing free amino groups . H-Dap(Boc)-OMe·HCl: Intermediate in peptide synthesis with controlled amine reactivity .
Research Findings and Performance
Reactivity and Stability
- This compound exhibits high reactivity in Click chemistry due to the azide group, enabling efficient conjugation with alkynes or phosphines . However, azides may pose stability challenges under prolonged light exposure or elevated temperatures.
- H-Dap(Boc)-OMe·HCl demonstrates superior stability in acidic conditions due to the Boc group, which is cleaved under strong acids (e.g., TFA) .
Purity and Commercial Availability
- This compound and H-Dap(Boc)-OMe·HCl are available at >98% purity, while H-Dap-OH·HCl is typically >95% pure .
- Commercial suppliers include Bapeks Ltd. (this compound) and Bachem (H-Dap(Boc)-OMe·HCl), with prices reflecting functional complexity (e.g., this compound costs €510/5g ) .
Stereochemical Considerations
- H-D-Dap(N3).HCl (D-isomer) is also available, offering enantiomeric versatility for chiral peptide design . This contrasts with the L-isomer (this compound), which is more commonly used in natural peptide sequences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
